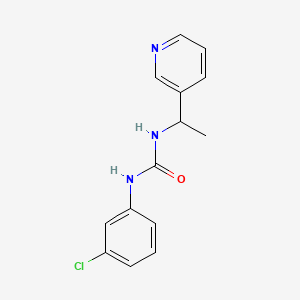
4-(Propylcarbamoylamino)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Propylcarbamoylamino)benzamide, also known as PCA, is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in water and has a molecular weight of 214.26 g/mol. PCA is a derivative of benzamide and is synthesized through a multi-step process involving the reaction of benzamide with propyl isocyanate.
作用机制
The exact mechanism of action of 4-(Propylcarbamoylamino)benzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. This compound may also act by modulating the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of pain and mood.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes, in animal models. This compound has also been shown to reduce pain and fever in animal models. In addition, this compound has been shown to have antioxidant and neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
4-(Propylcarbamoylamino)benzamide has several advantages for use in lab experiments. It is a stable and easily synthesized compound that can be obtained in large quantities. This compound is also soluble in water, which makes it easy to administer to animals. However, there are also limitations to the use of this compound in lab experiments. It has been shown to have low bioavailability and a short half-life in animal models, which may limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for the use of 4-(Propylcarbamoylamino)benzamide in scientific research. One potential direction is the development of new this compound derivatives with improved pharmacological properties. Another potential direction is the investigation of the potential use of this compound in combination with other therapeutic agents for the treatment of various diseases. Finally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.
合成方法
The synthesis of 4-(Propylcarbamoylamino)benzamide involves several steps. Firstly, benzamide is reacted with propyl isocyanate in the presence of a catalyst to form 4-(propylcarbamoyl)benzamide. This intermediate product is then treated with ammonia to form this compound. The final product is obtained through recrystallization and purification.
科学研究应用
4-(Propylcarbamoylamino)benzamide has been extensively used in scientific research due to its unique properties. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been shown to have potential as a novel therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
4-(propylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-7-13-11(16)14-9-5-3-8(4-6-9)10(12)15/h3-6H,2,7H2,1H3,(H2,12,15)(H2,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQGQHPEZBAOCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)NC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![3-(2-oxo-1,3-benzoxazol-3(2H)-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)propanamide](/img/structure/B7460921.png)



